4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid
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Overview
Description
4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective methods. Industrial production also focuses on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 10-fluoro-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
- 4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene-3-carbaldehyde
- ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties. Its tricyclic core and the presence of both phenyl and carboxylic acid groups make it distinct from similar compounds .
Properties
Molecular Formula |
C16H10N2O2S |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C16H10N2O2S/c19-15(20)11-6-7-14-13(8-11)18-9-12(17-16(18)21-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
InChI Key |
QJLKZCSWHFLITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=CC(=C4)C(=O)O)SC3=N2 |
Origin of Product |
United States |
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